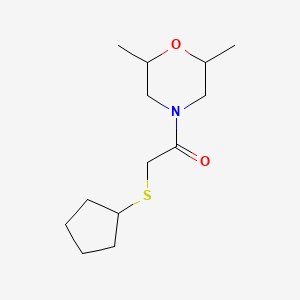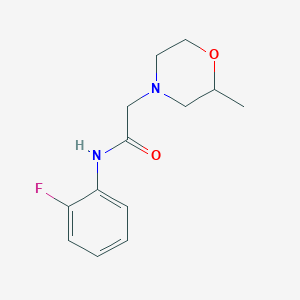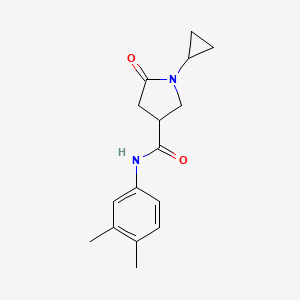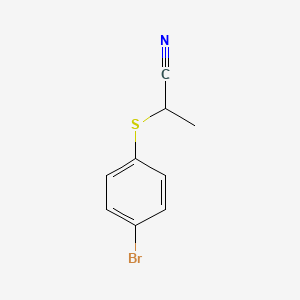
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone, also known as CP-376395, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various signaling pathways in the body.
Mecanismo De Acción
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone is a small molecule inhibitor of GSK-3. GSK-3 is a serine/threonine kinase that plays a crucial role in various signaling pathways in the body. It is involved in the regulation of glycogen metabolism, gene expression, cell proliferation, and apoptosis. 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone binds to the ATP-binding site of GSK-3 and inhibits its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In animal models of Alzheimer's disease, 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to reduce the formation of neurofibrillary tangles and beta-amyloid plaques. In animal models of bipolar disorder, 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to have mood-stabilizing effects. In animal models of cancer, 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, making it a well-characterized compound. However, 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone also has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone. One area of interest is the development of more potent and selective GSK-3 inhibitors. Another area of interest is the evaluation of 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone in clinical trials for its potential therapeutic applications in Alzheimer's disease, bipolar disorder, and cancer. Additionally, further research is needed to elucidate the downstream effects of GSK-3 inhibition by 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone on various signaling pathways in the body.
Métodos De Síntesis
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone can be synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 2,6-dimethylmorpholine-4-carbaldehyde, followed by the addition of sulfur and subsequent oxidation to form the final product. The synthesis method has been optimized to produce high yields of 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone with high purity.
Aplicaciones Científicas De Investigación
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, GSK-3 has been implicated in the formation of neurofibrillary tangles and beta-amyloid plaques, which are hallmarks of the disease. 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to inhibit GSK-3 activity and reduce the formation of these pathological features in animal models of Alzheimer's disease.
In bipolar disorder, GSK-3 has been implicated in the regulation of mood and behavior. 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to have mood-stabilizing effects in animal models of the disorder, and clinical trials are currently underway to evaluate its efficacy in humans.
In cancer, GSK-3 has been implicated in the regulation of cell proliferation and survival. 2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone has been shown to inhibit the growth of cancer cells in vitro and in animal models of the disease. Clinical trials are currently underway to evaluate its efficacy in humans.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S/c1-10-7-14(8-11(2)16-10)13(15)9-17-12-5-3-4-6-12/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJCHDAGAMFFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylsulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)






![2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)

